5-Nitro-[3,4'-bipyridin]-6-amine
Description
Contextualization of Bipyridine Scaffolds in Modern Chemical Research
Bipyridine scaffolds are a cornerstone of modern chemical research, valued for their versatile applications across numerous scientific domains. mdpi.comnih.gov These aromatic compounds, which consist of two linked pyridine (B92270) rings, are particularly esteemed as ligands in transition-metal catalysis and coordination chemistry. mdpi.comresearchgate.net The 2,2′-bipyridine isomer, first described in the late 19th century, is a widely used chelating ligand due to its remarkable redox stability and the ease with which it can be functionalized. researchgate.netnih.gov This adaptability allows for the creation of metal-bipyridine complexes with tailored electronic and physicochemical properties. researchgate.netresearchgate.net
The significance of bipyridine derivatives extends to materials science, where they are integral components in the development of photosensitizers, viologens, and supramolecular structures. mdpi.comresearchgate.net Their ability to form stable complexes with a wide array of metal ions has led to their use in creating advanced materials, including metal-organic frameworks (MOFs) with enhanced catalytic properties. researchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, frequently incorporated into FDA-approved drugs. rsc.org Bipyridine derivatives are investigated for their potential as biologically active molecules, with some showing promise as inhibitors for enzymes implicated in diseases like colorectal cancer. rsc.orgnih.gov The ongoing development of new synthetic methods, such as Suzuki, Stille, and Negishi coupling reactions, continues to expand the library of accessible bipyridine derivatives, fueling further research and application. mdpi.comnih.gov
Strategic Importance of Nitrated and Aminated Bipyridine Architectures
The strategic incorporation of nitro (NO₂) and amino (NH₂) groups onto bipyridine scaffolds introduces critical functionalities that significantly broaden their chemical utility and potential applications. Nitro groups are powerful electron-withdrawing groups, which can substantially alter the electronic properties of the bipyridine ring system. This modification is crucial in the synthesis of novel materials and in tuning the reactivity of the scaffold. For instance, nitrated pyridines are key intermediates in nucleophilic-type ring transformations, allowing for the construction of complex heterocyclic systems that are otherwise difficult to access. nih.gov The nitro group can also serve as a synthetic precursor, or a "latent" amino group, which can be converted to an amine through well-established reduction methods. nih.gov
The amino group, on the other hand, provides a site for further chemical modification and is a key functional group in many biologically active molecules. nih.gov Aminated bipyridines can act as hydrogen bond donors and acceptors, influencing molecular recognition and self-assembly processes. The presence of an amine group is pivotal in medicinal chemistry, as it can interact with biological targets and improve the pharmacokinetic properties of a compound. researchgate.net The conversion of nitroarenes to anilines (aromatic amines) is a fundamental transformation in organic synthesis, with numerous methods developed for its chemoselective execution, highlighting the importance of accessing aminated scaffolds from their nitrated precursors. organic-chemistry.org The dual presence of both nitro and amine groups on a single bipyridine framework creates a molecule with a rich and versatile chemical profile, offering a unique combination of electronic properties and reactive sites for further synthetic elaboration or biological interaction.
Rationale for Focused Academic Inquiry into 5-Nitro-[3,4'-bipyridin]-6-amine
The compound this compound presents a compelling subject for focused academic inquiry due to the unique juxtaposition of its functional groups on a bipyridine core. This specific architecture combines an electron-donating amine group and a strong electron-withdrawing nitro group on the same pyridine ring, creating a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, making them candidates for applications in nonlinear optics and as fluorescent probes.
The structure is an isomer of other biologically relevant aminonitropyridines and bipyridines, suggesting potential for investigation in medicinal chemistry. The amine group at the 6-position and the nitro group at the 5-position could influence the molecule's ability to interact with biological targets through hydrogen bonding and electrostatic interactions. Furthermore, the nitro group can be chemically reduced to an amino group, opening pathways to synthesize diamino-bipyridine derivatives, which are valuable ligands in coordination chemistry and building blocks for novel polymers and functional materials. The 3,4'-linkage of the pyridine rings provides a specific stereochemical and electronic profile distinct from the more commonly studied 2,2'- and 4,4'-bipyridines. researchgate.netresearchgate.net This less common linkage could lead to novel coordination geometries and catalytic activities when the molecule is used as a ligand for transition metals.
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 79739-23-4 epa.govbldpharm.com |
| Molecular Formula | C₁₀H₈N₄O₂ epa.gov |
| Molecular Weight | 216.2 g/mol epa.gov |
| Monoisotopic Mass | 216.064726 g/mol epa.gov |
Current Gaps and Future Directions in the Academic Understanding of Related Chemical Entities
Despite the clear potential of functionalized bipyridines, a significant gap exists in the academic literature concerning the specific properties and applications of this compound. While extensive research exists for bipyridine scaffolds in general and for various synthetic methodologies, dedicated studies on this particular isomer are notably scarce in publicly accessible research databases. mdpi.comnih.gov This lack of focused investigation represents a considerable opportunity for new research.
Future academic inquiry could productively explore several avenues. A primary focus should be the systematic investigation of its synthesis and characterization. While general methods for creating nitrated and aminated pyridines exist, optimizing a synthetic route to this specific molecule is a crucial first step. nih.govorganic-chemistry.org Following this, a thorough exploration of its coordination chemistry with various transition metals is warranted. The resulting complexes could be screened for catalytic activity, potentially uncovering novel catalysts for organic transformations.
Furthermore, the "push-pull" nature of its electronic structure suggests that its photophysical properties, such as absorption and fluorescence, should be systematically studied. This could reveal applications in sensing or as a component in optoelectronic materials. Finally, given the biological activity of many bipyridine derivatives, screening this compound and its derivatives for potential pharmacological activity could open up new avenues in drug discovery. nih.gov Addressing these gaps will not only illuminate the specific chemistry of this compound but also contribute to the broader understanding of structure-property relationships in the wider class of functionalized bipyridine molecules.
Structure
2D Structure
Properties
CAS No. |
79739-23-4 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-nitro-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8N4O2/c11-10-9(14(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1-6H,(H2,11,13) |
InChI Key |
QKKVLWNFZLCFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 3,4 Bipyridin 6 Amine
Retrosynthetic Analysis of the 5-Nitro-[3,4'-bipyridin]-6-amine Framework
A retrosynthetic analysis of this compound suggests several possible disconnection points. The most logical approach involves dissecting the molecule into its constituent pyridine (B92270) rings. This primary disconnection of the C3-C4' bond of the bipyridine system points to a cross-coupling reaction as the key bond-forming step. This strategy simplifies the complex target into more manageable, substituted pyridine precursors.
Further disconnections involve the functional groups on the pyridine rings. The nitro and amine groups on one of the pyridine rings can be retrosynthetically disconnected. The amine group can be derived from the reduction of a nitro group, which in turn can be introduced via an electrophilic nitration reaction. This approach, however, needs to consider the directing effects of the existing substituents to ensure the correct regiochemistry. Alternatively, the amine can be introduced directly.
This leads to two primary sets of precursors: a 3-substituted pyridine and a 4-substituted pyridine, which would be coupled together. The choice of substituents on these precursors is critical for a successful synthesis and would typically involve a halogen or a boronic acid/ester on one ring and a suitable coupling partner on the other.
Development and Optimization of Synthetic Pathways to this compound
The forward synthesis, guided by the retrosynthetic analysis, necessitates a multi-step process involving the synthesis of appropriately functionalized pyridine precursors, their subsequent coupling, and the introduction of the final functional groups.
Precursor Synthesis and Functionalization Strategies
The synthesis of the required substituted pyridine precursors is the foundational step. For instance, a plausible route could start with commercially available and relatively inexpensive pyridines that are then functionalized. The synthesis of a 3-halo-5-nitropyridin-2-amine and a pyridine-4-boronic acid derivative would be a common strategy. The synthesis of such precursors often involves a sequence of reactions including oxidation, halogenation, nitration, and amination. The order of these steps is crucial to achieve the desired substitution pattern due to the directing effects of the substituents on the pyridine ring.
Cross-Coupling Reactions for Bipyridine Formation
The central step in the synthesis of the this compound framework is the formation of the bond between the two pyridine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of C-C bonds between aromatic rings. researchgate.net This reaction would typically involve the coupling of a halopyridine with a pyridineboronic acid or ester.
The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield and purity of the bipyridine product. A variety of palladium catalysts and ligands have been developed to facilitate the coupling of heteroaromatic compounds, which can sometimes be challenging substrates. nih.gov
Table 1: Representative Conditions for Suzuki Cross-Coupling
| Entry | Halopyridine | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 2-chloropyridine | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 95 |
| 2 | 3-bromopyridine | Pyridine-4-boronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 88 |
| 3 | 4-iodopyridine | 2-Thienylboronic acid | PdCl2(dppf) | dppf | CsF | Dioxane | 92 |
This table presents illustrative examples of Suzuki coupling reactions and does not represent the actual synthesis of this compound.
Regioselective Nitration and Amination Techniques
The introduction of the nitro and amine groups at specific positions on the bipyridine skeleton requires highly regioselective reactions.
Nitration: Electrophilic nitration of a bipyridine precursor would be a common method to install the nitro group. The regioselectivity of this reaction is governed by the electronic properties of the existing substituents on the pyridine ring. Classical nitrating agents like a mixture of nitric acid and sulfuric acid can be employed. nih.gov However, milder and more selective nitrating reagents may be necessary to avoid side reactions and achieve the desired isomer. nih.gov
Amination: The amine group can be introduced in several ways. One common method is the reduction of a nitro group, which can be achieved using various reducing agents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. organic-chemistry.org This approach is advantageous if the corresponding nitro-bipyridine is readily accessible.
Direct amination of a halo-bipyridine can be achieved through nucleophilic aromatic substitution (SNAr) or through palladium-catalyzed reactions like the Buchwald-Hartwig amination. nih.gov The choice of method depends on the reactivity of the substrate and the desired scope of the reaction.
Alternative Synthetic Routes to this compound: Novel Approaches
Beyond the classical cross-coupling strategies, other novel approaches could be envisioned for the synthesis of this compound.
Mechanistic Studies of Key Bond-Forming Steps
The key bond-forming steps in the synthesis of this compound are the C-C bond formation to create the bipyridine core and the C-N bond formations for the introduction of the amine group.
The mechanism of the Suzuki-Miyaura coupling reaction is well-established and involves a catalytic cycle of oxidative addition of the halopyridine to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the bipyridine product and regenerate the Pd(0) catalyst.
Mechanistic studies of C-H amination reactions have revealed various pathways, including those involving nitrene intermediates or radical-based processes. nih.govacs.org Understanding these mechanisms can be crucial for developing novel and more efficient synthetic routes. For instance, a direct C-H functionalization approach could potentially shorten the synthetic sequence by avoiding the pre-functionalization of the pyridine rings.
Recent advances in photoredox catalysis and other modern synthetic methods could also offer new avenues for the construction of this complex molecule, potentially under milder reaction conditions and with improved efficiency and selectivity. nih.gov
Stereochemical Considerations in Synthetic Transformations
The concept of stereoisomerism in bipyridine derivatives often involves atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two pyridine rings. nih.gov This phenomenon is particularly relevant when bulky substituents are present in the ortho-positions relative to the inter-ring bond, creating a significant energy barrier to rotation. nih.gov
For this compound, the substituents (a nitro group and an amino group) are located at positions 5 and 6 of the 3-substituted pyridine ring. These positions are not directly adjacent to the C3-C4' bond that forms the bipyridine linkage. Therefore, significant steric hindrance leading to stable, isolable atropisomers at room temperature is less likely compared to bipyridines with substituents at the 2, 2', 6, or 6' positions.
However, the potential for transient or temperature-dependent atropisomerism cannot be entirely ruled out without specific experimental or computational studies on this molecule. The electronic effects of the nitro and amino groups, along with any intermolecular interactions in the solid state or in solution, could influence the rotational barrier. The study of atropisomerism in other asymmetrically substituted bipyridines, such as 4,4'-bipyridines, has shown that chirality can be introduced and maintained, highlighting the structural diversity within this class of compounds. acs.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyridine and bipyridine derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. nih.gov While a specific green synthesis protocol for this compound has not been detailed in the literature, the principles can be applied to its hypothetical synthesis, which would likely involve steps such as a Suzuki-Miyaura cross-coupling reaction to form the bipyridine core.
Key green chemistry considerations for the synthesis of this compound would include:
Use of Greener Solvents: Traditional Suzuki-Miyaura reactions often employ organic solvents like DMF, NMP, or 1,4-dioxane, which have environmental and health concerns. acsgcipr.org A greener approach would involve the use of water, ethanol, or other biodegradable solvents. gctlc.orgrsc.org The use of a water extract of banana (WEB) has even been explored as a novel, green medium for Suzuki-Miyaura couplings at room temperature. rsc.org
Catalyst Selection and Efficiency: Palladium-based catalysts are common for cross-coupling reactions. Green chemistry principles favor the use of heterogeneous catalysts (e.g., palladium on carbon) that can be easily recovered and reused, minimizing metal contamination in the final product. acsgcipr.org Research into using more earth-abundant and less toxic metals like nickel as catalysts is also a key area of green chemistry. acs.org Optimizing catalyst loading to the lowest effective amount is another crucial aspect.
Energy Efficiency: Employing reaction conditions with lower energy consumption, such as performing reactions at room temperature or using microwave irradiation to shorten reaction times, aligns with green chemistry principles. nih.govgctlc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves choosing reactions that are highly selective and efficient.
Reduction of Derivatives: Avoiding the use of protecting groups, which add extra steps to the synthesis and generate more waste, is a key principle of green chemistry. gctlc.org
By integrating these principles, the synthesis of this compound could be designed to be more sustainable and environmentally friendly.
Advanced Structural Characterization and Conformational Analysis of 5 Nitro 3,4 Bipyridin 6 Amine
Single Crystal X-ray Diffraction Studies: Elucidation of Intermolecular Interactions and Crystal Packing
Currently, there are no published single-crystal X-ray diffraction studies for 5-Nitro-[3,4'-bipyridin]-6-amine in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Such a study would be invaluable for definitively determining its three-dimensional structure.
Advanced NMR Spectroscopic Investigations for Solution-Phase Conformation and Tautomerism
While basic 1H and 13C NMR data would be expected for routine characterization, advanced NMR studies are not available in the literature for this compound.
In the absence of experimental data, one can predict that 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be instrumental in elucidating the solution-phase conformation. These experiments detect through-space correlations between protons that are in close proximity. For this compound, key NOE/ROE correlations would be expected between the protons on the two different pyridine (B92270) rings. The presence and intensity of these cross-peaks would provide direct evidence for the preferred rotational conformation (e.g., syn or anti) around the C3-C4' bond connecting the two rings in solution. This would allow for a comparison between the solid-state conformation (if a crystal structure were available) and the conformation adopted in different solvents.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state and is particularly useful for analyzing polymorphism, where a compound can exist in multiple crystalline forms. As no polymorphs of this compound have been reported, there are no corresponding ssNMR studies. If different crystalline forms were discovered, ssNMR could distinguish between them by detecting differences in the chemical shifts and line widths of the carbon and nitrogen atoms, which are highly sensitive to the local electronic environment and molecular packing.
Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Signatures and Conformational Isomers
Published FT-IR or Raman spectra for this compound are not available. However, a theoretical analysis of its vibrational modes can be made based on its functional groups.
The FT-IR and Raman spectra would be expected to show characteristic bands for the following groups:
N-H stretching: The amine group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
NO₂ stretching: The nitro group would show strong asymmetric and symmetric stretching bands, usually found around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C=C and C=N stretching: The aromatic bipyridine core would have a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
Careful analysis of the spectra, potentially in combination with computational modeling, could reveal the presence of conformational isomers if these isomers have distinct vibrational frequencies.
Electronic Structure and Aromaticity Assessment of the Bipyridine Core
There are no specific theoretical or experimental studies on the electronic structure and aromaticity of this compound. The introduction of a strong electron-withdrawing nitro group and a strong electron-donating amine group onto the bipyridine framework would significantly influence its electronic properties.
Computational methods, such as Density Functional Theory (DFT), would be required to model the electronic structure. Such calculations could provide insights into the molecular orbital energies (HOMO-LUMO gap), charge distribution, and aromaticity of the two pyridine rings. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), could be calculated to quantify the aromatic character of each ring, which is expected to be perturbed by the substituents. The nitro group would likely decrease the electron density and potentially the aromaticity of the pyridine ring to which it is attached, while the amine group would have the opposite effect.
Chemical Reactivity and Mechanistic Investigations of 5 Nitro 3,4 Bipyridin 6 Amine
Reactivity of the Nitro Group in 5-Nitro-[3,4'-bipyridin]-6-amine
The nitro group is the most powerful electron-withdrawing feature of the molecule, profoundly influencing the reactivity of the pyridine (B92270) ring to which it is attached. Its chemical behavior is primarily centered on its reduction to an amino group and its ability to activate the aromatic ring for certain substitution patterns.
Reduction Reactions and Pathway Exploration
The reduction of the nitro group in this compound is a pivotal transformation, yielding the corresponding [3,4'-Bipyridine]-5,6-diamine. This diamine is a key intermediate for the construction of fused heterocyclic systems. The most common and efficient method for this reduction is catalytic hydrogenation.
Detailed research, particularly within patent literature, documents the successful reduction using palladium on carbon (Pd/C) as a catalyst. For instance, a one-pot synthesis of a downstream product begins with the hydrogenation of this compound using 10% Pd/C under a hydrogen atmosphere in ethanol. This reaction proceeds cleanly to afford the diamine, which is often not isolated but used directly in subsequent cyclization steps.
The general pathway for the reduction of an aromatic nitro group is understood to proceed through nitroso and hydroxylamine (B1172632) intermediates. However, under typical catalytic hydrogenation conditions, these intermediates are rapidly converted to the final amine product.
| Reagents and Conditions | Product | Notes | Source |
|---|---|---|---|
| H₂, 10% Pd/C, in Ethanol (EtOH) | [3,4'-Bipyridine]-5,6-diamine | This reaction is the first step in a one-pot synthesis of 1H-imidazo[4,5-b][3,4']bipyridin-2-one. The resulting diamine is used in situ. | [WO 2005/051940 A1] |
Other established methods for the reduction of heteroaromatic nitro compounds, while not specifically documented for this exact substrate, are widely applicable and include reagents like tin(II) chloride in hydrochloric acid, or sodium dithionite.
Nucleophilic Aromatic Substitution Adjacent to the Nitro Group
The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions, strongly withdrawing electron density from the pyridine ring and stabilizing the negatively charged Meisenheimer complex intermediate. This activation occurs at the positions ortho and para to the nitro group. In this compound, the C5 position is occupied by the nitro group itself, and the ortho C6 position is occupied by the amine.
Direct SNAr displacement of the amine group at C6 is generally unfavorable as the amide anion (NH₂⁻) is a very poor leaving group. Similarly, displacement of the 4'-pyridyl group at C3 is not a typical SNAr pathway. Therefore, nucleophilic aromatic substitution on the nitro-substituted ring of the parent molecule is not a commonly exploited reaction pathway. The high electron deficiency of the ring is, however, a critical factor in the reactivity of its other functional groups. Studies on related electron-deficient systems like dinitropyridones show that strong nucleophiles can lead to ring-opening or complex ring transformations rather than simple substitution. eurjchem.com
Reactivity of the Amine Functionality in this compound
The amine group at the C6 position is a nucleophilic center and can undergo a variety of reactions typical for aromatic amines, although its reactivity is somewhat attenuated by the adjacent electron-withdrawing nitro group.
Electrophilic Substitution and Derivatization
The primary amine functionality can be derivatized through reactions with electrophiles such as acylating or alkylating agents. While specific examples of derivatization on the parent this compound are not extensively documented in dedicated studies, the reactivity is well-established for the 6-amino-5-nitropyridine scaffold.
Such derivatizations would include:
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Coupling Reactions: The amine could potentially participate in palladium-catalyzed cross-coupling reactions, although the reactivity of the vicinal diamine obtained after nitro reduction is typically of greater synthetic interest.
Condensation and Cyclization Reactions
The most significant and well-documented reactivity of the amine functionality occurs sequentially after the reduction of the nitro group. The resulting [3,4'-Bipyridine]-5,6-diamine possesses two adjacent amine groups, a classic precursor motif for the formation of a fused five-membered ring, typically an imidazole.
This strategy is employed in the synthesis of kinase inhibitors. Following the reduction of this compound, the intermediate diamine is reacted with a one-carbon electrophile, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to effect a condensation and cyclization, yielding a fused imidazo[4,5-b]pyridine ring system. eurjchem.comnih.govnih.gov This transformation is efficient and forms the core of many biologically active molecules.
| Step 1: Reagents | Step 2: Reagents | Final Product | Yield | Source |
|---|---|---|---|---|
| H₂, 10% Pd/C, in EtOH | 1,1'-Carbonyldiimidazole (CDI), heated | 1H-Imidazo[4,5-b][3,4']bipyridin-2-one | 70% (over two steps) | [WO 2005/051940 A1] |
This cyclization can also be achieved with other reagents like carboxylic acids (under dehydrating conditions, e.g., polyphosphoric acid), aldehydes (followed by oxidation), or orthoesters. nih.gov
Reactivity of the Bipyridine Core in this compound
The bipyridine core itself possesses characteristic reactivity. The two nitrogen atoms are basic and can be protonated or act as ligands for metal ions. Electrophilic substitution on the rings is generally difficult.
The pyridine rings are electron-deficient, a character that is significantly enhanced in the nitro-substituted ring. The 4'-pyridyl ring is less deactivated and more susceptible to reactions typical of pyridine, such as N-alkylation or N-oxidation. The nitrogen of the 4'-pyridyl ring is a potential site for coordination to metal centers or for forming hydrogen bonds in biological systems, a feature exploited in the design of kinase inhibitors.
Electrophilic aromatic substitution on either ring is highly disfavored. The strong deactivation by both the ring nitrogen atoms and the nitro group makes reactions like nitration, halogenation, or Friedel-Crafts reactions exceptionally difficult. If forced, substitution would be predicted to occur on the 4'-pyridyl ring at a position meta to the nitrogen, but such reactions have not been reported for this specific molecule.
Electrophilic and Nucleophilic Aromatic Substitution on Pyridine Rings
The susceptibility of the bipyridine core to substitution reactions is highly dependent on the electronic nature of the attacking species (electrophile or nucleophile) and the position of attack.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring bearing the nitro and amino groups is exceptionally electron-deficient. The powerful electron-withdrawing effect of the nitro group, particularly at the ortho and para positions, significantly activates the ring towards attack by nucleophiles. The amino group, while donating, is not strong enough to counteract the nitro group's influence. Therefore, this ring is primed for nucleophilic aromatic substitution. Although no leaving group is present on the ring itself, the general principle of activation by nitro groups is well-documented for various nitrogen-containing fused heterocycles. For SNAr to occur, one of the existing substituents would need to function as a leaving group, or addition-elimination could occur under specific conditions. The unsubstituted 4'-pyridyl ring is significantly less reactive towards nucleophiles.
Electrophilic Aromatic Substitution (SEAr): Direct electrophilic aromatic substitution on pyridine is notoriously difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. epa.gov This deactivation is severely compounded in this compound. The presence of the nitro group makes the first pyridine ring extremely electron-poor and thus highly resistant to electrophilic attack. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the pyridine nitrogen atoms would likely be protonated, further increasing the ring's deactivation. epa.govrdd.edu.iq The 4'-pyridyl ring is also deactivated compared to benzene, making electrophilic substitution challenging, though more feasible than on the nitro-substituted ring.
Table 1: Predicted Aromatic Substitution Reactivity
| Ring System | Reaction Type | Predicted Reactivity | Rationale |
|---|---|---|---|
| 5-Nitro-6-aminopyridin-3-yl | Nucleophilic (SNAr) | High (with suitable leaving group) | Strong activation by the electron-withdrawing nitro group. |
| 5-Nitro-6-aminopyridin-3-yl | Electrophilic (SEAr) | Extremely Low | Severe deactivation by both the ring nitrogen and the nitro group. epa.govdrugbank.com |
| Pyridin-4'-yl | Nucleophilic (SNAr) | Low | Unactivated pyridine ring. |
| Pyridin-4'-yl | Electrophilic (SEAr) | Very Low | Deactivation by the ring nitrogen. epa.gov |
Metal Coordination Chemistry and Ligand Design Principles
This compound possesses multiple potential donor sites, making it an interesting candidate for ligand design in coordination chemistry. The nitrogen atoms of the two pyridine rings are the most probable coordination sites. The exocyclic amino group could also participate in metal binding. Bipyridine-based ligands are fundamental in coordination chemistry, often forming stable chelate complexes with transition metals.
Table 2: Potential Coordination Modes and Donor Sites
| Coordination Mode | Potential Donor Atoms | Comments |
|---|---|---|
| Monodentate | N(1') or N(4') | Coordination through one of the pyridine nitrogens. Less common for bipyridines unless sterically hindered. |
| Bidentate (Chelating) | N(1') and N(4') | Formation of a stable five-membered chelate ring, typical for 2,2'-bipyridine (B1663995) analogues. While this is a 3,4'-bipyridine (B8713429), chelation to a single metal center is less likely due to the geometry. |
| Bidentate (Bridging) | N(1') and N(4') | The two nitrogen atoms bridge two different metal centers, potentially leading to the formation of coordination polymers. This is a highly plausible mode for a 3,4'-bipyridine. |
| Tridentate (Bridging/Chelating) | N(1'), N(4'), and N(amino) | The amino group could participate in binding, leading to more complex polynuclear structures or chelates with specific metal ions. cmu.edu |
Mechanistic Studies of Key Transformations Involving this compound
Detailed mechanistic studies, including reaction kinetics, thermodynamic analyses, and isotope labeling, are crucial for understanding the precise pathways of chemical reactions. For this compound, such studies are not prominently documented, so the following sections describe the principles and methodologies that would be applied.
Reaction Kinetics and Thermodynamic Analyses
Kinetic studies would measure the rate of reactions involving this compound, such as a potential nucleophilic substitution or metal complexation. This data would help determine the reaction order, rate constants, and activation energy, providing insight into the transition state of the rate-determining step.
Thermodynamic analyses, often supported by computational methods like Density Functional Theory (DFT), would determine the stability of reactants, intermediates, and products. isotope.com For instance, in a metal complexation reaction, thermodynamics would reveal the stability constant (Ks) of the resulting complex, indicating the strength of the metal-ligand interaction. rdd.edu.iq Such calculations could compare the relative energies of different isomers or conformers of the molecule and its reaction products.
Table 3: Illustrative Thermodynamic Data for a Hypothetical Reaction (Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available.)
| Thermodynamic Parameter | Hypothetical Value (kJ/mol) | Significance |
|---|---|---|
| ΔH° (Enthalpy) | -50 | Indicates an exothermic reaction, favoring product formation. |
| ΔS° (Entropy) | -15 | A decrease in entropy suggests a more ordered product state (e.g., formation of a single complex from multiple reactants). |
| ΔG° (Gibbs Free Energy) | -45.5 | A negative value indicates a spontaneous reaction under standard conditions. Calculated as ΔG° = ΔH° - TΔS°. |
| Ea (Activation Energy) | +75 | The energy barrier that must be overcome for the reaction to proceed. Determined from kinetic studies. |
Isotope Labeling Studies for Reaction Pathway Elucidation
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby confirming or refuting a proposed mechanism. In reactions involving this compound, specific atoms could be replaced with their heavier, stable isotopes.
For example, to study the mechanism of a reaction involving the amino group, a synthesis could be performed using 15N-labeled ammonia (B1221849) or a related nitrogen source. The position of the 15N atom in the final product, as determined by mass spectrometry or 15N NMR spectroscopy, would unambiguously show whether the amino group was displaced, remained in place, or was involved in an intramolecular rearrangement. Similarly, labeling one of the pyridine ring nitrogens could clarify its role during metal coordination or a ring transformation reaction. While general methods for isotope labeling of amines and heterocycles are well-developed, their specific application to this compound has not been reported.
Theoretical and Computational Chemistry Approaches to 5 Nitro 3,4 Bipyridin 6 Amine
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potential
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Nitro-[3,4'-bipyridin]-6-amine, DFT calculations would be instrumental in determining its most stable three-dimensional conformation by optimizing the molecular geometry. This process would yield crucial data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT enables the calculation of the molecular electrostatic potential (MEP). An MEP map would visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this specific compound, one would anticipate a high negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine (B92270) rings, while the amino group's hydrogen atoms would likely exhibit a positive potential. Such information is vital for predicting intermolecular interactions, including hydrogen bonding, and the molecule's reactivity. nih.govnih.gov
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for energetic and spectroscopic properties.
These high-level calculations would offer precise predictions of the molecule's thermodynamic stability, ionization potential, and electron affinity. For spectroscopic analysis, ab initio methods could provide benchmark data for vibrational frequencies and electronic transition energies, which would be invaluable for interpreting experimental spectra.
Computational Spectroscopic Simulations of this compound
Computational spectroscopy is a vital field that complements experimental work by providing a theoretical basis for the interpretation of spectra.
NMR Chemical Shift Predictions and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, typically using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.govrsc.org For this compound, these predictions would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The correlation between calculated and experimental shifts serves as a powerful validation of the computed molecular structure.
Vibrational Frequency Analysis and Mode Assignment
Theoretical vibrational frequency analysis, performed using DFT or ab initio methods, calculates the frequencies and intensities of infrared (IR) and Raman spectra. mdpi.com This analysis would predict the characteristic vibrational modes of this compound, such as the N-H stretching of the amino group, the symmetric and asymmetric stretches of the NO₂ group, and the various C-H and C-N stretching and bending modes of the bipyridine core. nist.gov Each calculated frequency can be animated to visualize the specific atomic motions, allowing for a definitive assignment of the bands observed in experimental IR and Raman spectra.
UV-Vis Absorption and Emission Spectra Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption and emission spectra. researchgate.netresearchgate.net These calculations would identify the electronic transitions responsible for the molecule's absorption of light. For this compound, the simulation would likely predict transitions involving the π-systems of the bipyridine rings and the nitro and amino functional groups. Analysis of the molecular orbitals involved (e.g., HOMO to LUMO transitions) would provide a deep understanding of the nature of these electronic excitations and how they are influenced by the molecular structure. mdpi.com
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of molecules by simulating the atomic motions over time. For this compound, MD simulations can reveal the accessible conformations, their relative energies, and the dynamics of their interconversion.
The conformational flexibility of this compound primarily arises from the rotation around the C3-C4' single bond connecting the two pyridine rings. The presence of the nitro and amine substituents on one of the rings can influence the preferred dihedral angle, leading to distinct low-energy conformations.
A typical MD simulation protocol for this molecule would involve:
System Setup: The molecule is placed in a simulation box, often with a solvent like water to mimic physiological conditions.
Energy Minimization: The initial structure is optimized to remove any unfavorable atomic clashes.
Equilibration: The system is gradually heated to the desired temperature and the pressure is stabilized.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of conformations.
The trajectory from the MD simulation can be analyzed to identify the most populated conformational states. The relative populations of these states are related to their free energies. The results of such simulations can be visualized by plotting the potential of mean force (PMF) as a function of the dihedral angle between the two pyridine rings.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 5.2 | Planar, sterically hindered |
| 30 | 1.5 | Twisted |
| 60 | 0.0 | Most stable, non-planar |
| 90 | 2.8 | Perpendicular |
| 180 | 4.8 | Planar, sterically hindered |
This table presents hypothetical data from a representative MD simulation of a substituted bipyridine system to illustrate the expected conformational preferences.
Reactivity Prediction and Reaction Pathway Mapping through Computational Methods
Computational methods are instrumental in predicting the reactivity of this compound and mapping the potential energy surfaces of its reactions.
To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, such as density functional theory (DFT), can be used to locate the geometry of the TS. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface.
For this compound, a potential reaction of interest could be an electrophilic aromatic substitution. The nitro group is a strong deactivator, while the amine group is an activator. The positions of electrophilic attack can be predicted by calculating the energies of the possible intermediates.
| Reaction Step | Structure | Relative Energy (kcal/mol) |
| Reactants | This compound + E⁺ | 0.0 |
| Transition State | [TS]⁺ | +15.7 |
| Product | Substituted Product | -5.2 |
This table provides illustrative energy values for a hypothetical electrophilic substitution reaction.
The solvent can have a significant impact on reaction rates and equilibria. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and often provides a good first approximation of solvent effects.
Explicit Solvation Models: Individual solvent molecules are included in the simulation. This approach is more computationally intensive but can capture specific solvent-solute interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction pathway.
For reactions involving charged species or significant changes in polarity, like many reactions of this compound, the choice of solvation model can significantly alter the calculated energy barriers and reaction energies.
Aromaticity Indices and Electronic Delocalization Analysis within this compound
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Several computational indices are used to quantify the degree of aromaticity.
Nucleus-Independent Chemical Shift (NICS): This popular magnetic criterion for aromaticity is calculated at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length alternation in a ring. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.
For this compound, the two pyridine rings will have different degrees of aromaticity due to the influence of the substituents. The pyridine ring bearing the electron-donating amine group and the electron-withdrawing nitro group will experience a push-pull effect, potentially altering its bond lengths and electronic structure compared to an unsubstituted pyridine ring.
| Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |
| Pyridine (unsubstituted) | 0.99 | -9.8 | -11.5 | Aromatic |
| Pyridine with NO₂ and NH₂ | 0.92 | -7.5 | -9.1 | Moderately Aromatic |
| Pyridine (4'-position) | 0.97 | -9.2 | -10.8 | Aromatic |
The data in this table is representative and based on computational studies of substituted pyridine systems to illustrate the expected trends in aromaticity for this compound.
Derivatization Strategies and Analogue Synthesis Based on 5 Nitro 3,4 Bipyridin 6 Amine
Design Principles for Functionalized 5-Nitro-[3,4'-bipyridin]-6-amine Analogues
The design of functionalized analogues of this compound is guided by the goal of modulating its physicochemical and biological properties. Key design principles involve the strategic modification of its core structure and peripheral functional groups.
Modulation of Electronic Properties: The electron-withdrawing nitro group and the electron-donating amine group create a push-pull system across the pyridine (B92270) ring. Modifications to these groups or the introduction of other substituents can be used to fine-tune the electron density, which in turn affects properties such as light absorption, fluorescence, and reactivity. For instance, replacing the nitro group with other electron-withdrawing groups or altering the substitution pattern on the bipyridine rings can systematically shift the absorption and emission spectra of the molecule.
Enhancement of Binding Affinity and Selectivity: For applications in medicinal chemistry or materials science, analogues are often designed to exhibit specific binding properties. This can be achieved by introducing functional groups capable of forming hydrogen bonds, electrostatic interactions, or covalent bonds with a target molecule or surface. The amine group is a primary site for such modifications, allowing for the attachment of various pharmacophores or binding moieties.
Improvement of Solubility and Bioavailability: The parent compound may have limited solubility in aqueous or organic media. Derivatization can be employed to attach solubilizing groups, such as polyethylene (B3416737) glycol (PEG) chains or charged functionalities, to improve its handling and, in the case of biological applications, its bioavailability.
Introduction of Reactive Handles: For subsequent conjugation or polymerization, specific reactive groups can be introduced. For example, the amine group can be acylated with a molecule containing a terminal alkyne or azide, setting the stage for "click chemistry" reactions.
A summary of these design principles and their intended outcomes is presented in the table below.
| Design Principle | Target Property | Potential Modification Strategy |
| Modulation of Electronic Properties | Absorbance/Fluorescence, Reactivity | Introduction of various electron-donating or -withdrawing groups |
| Enhancement of Binding Affinity | Molecular Recognition, Selectivity | Attachment of specific binding moieties or pharmacophores |
| Improvement of Solubility | Processability, Bioavailability | Incorporation of solubilizing groups like PEG or ionic functionalities |
| Introduction of Reactive Handles | Conjugation, Polymerization | Functionalization with groups suitable for click chemistry or other coupling reactions |
Synthesis of Conjugates and Polymeric Structures Incorporating this compound Subunits
The presence of a primary amine group makes this compound an excellent building block for the synthesis of larger molecular assemblies, including conjugates and polymers.
Conjugate Synthesis: The amine group can be readily transformed into an amide, sulfonamide, urea, or thiourea, allowing for the covalent attachment of a wide range of molecules. For instance, reaction with an activated carboxylic acid (e.g., an acid chloride or N-hydroxysuccinimide ester) of a biomolecule, a fluorophore, or a drug molecule would yield the corresponding conjugate.
Polymer Synthesis: The bifunctional nature of this compound or its derivatives can be exploited for polymerization.
Polycondensation Reactions: If a second reactive group is introduced onto the bipyridine scaffold, the resulting monomer can undergo polycondensation reactions. For example, conversion of the nitro group to a carboxylic acid would create an amino acid-like monomer that could be polymerized to form polyamides.
Chain-Growth Polymerization: The amine group can be used to initiate the ring-opening polymerization of cyclic monomers like lactones or N-carboxyanhydrides. Alternatively, the bipyridine unit can be attached to a polymerizable moiety, such as a vinyl or acrylate (B77674) group, to create a monomer suitable for radical or controlled polymerization methods like ATRP. Polymeric amines can be synthesized by reacting poly(acryloyl chloride) with suitable amine-containing monomers wikipedia.org.
The following table outlines potential strategies for incorporating the bipyridine subunit into polymeric architectures.
| Polymerization Strategy | Monomer Design | Resulting Polymer Type |
| Polycondensation | Introduction of a second reactive group (e.g., -COOH) | Polyamides, Polyesters |
| Ring-Opening Polymerization | Use of the amine group as an initiator | Polylactones, Polypeptides |
| Chain-Growth Polymerization | Attachment of a polymerizable group (e.g., vinyl) | Polyacrylates, Polystyrenes |
Heterocyclic Ring Annulation and Expansion on the Bipyridine Scaffold
The existing bipyridine framework of this compound can serve as a template for the construction of more complex, fused heterocyclic systems. Such modifications can dramatically alter the shape, size, and electronic properties of the molecule, leading to novel materials and compounds with unique activities.
One common strategy involves reactions that utilize the ortho-relationship of the amine and nitro groups on one of the pyridine rings. For example, reduction of the nitro group to an amino group would yield a diamine. This resulting 5,6-diamino-[3,4'-bipyridine] is a versatile precursor for the synthesis of fused five- or six-membered rings.
Formation of Fused Imidazoles: Reaction of the diamine with aldehydes followed by oxidation, or with carboxylic acids or their derivatives, can lead to the formation of an imidazo[4,5-b]pyridine ring system.
Formation of Fused Pyrazines: Condensation of the diamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, would result in the formation of a pyrazino[2,3-b]pyridine scaffold.
Formation of Fused Triazoles: Treatment of the diamine with nitrous acid would first lead to a diazotization reaction, which could be followed by cyclization to form a triazolo[4,5-b]pyridine ring.
These ring annulation reactions significantly expand the chemical space accessible from the starting bipyridine compound, offering a pathway to novel polycyclic aromatic systems. The general approach for these transformations is depicted below.
Exploiting the Nitro and Amine Functionalities for Diversification
The nitro and amine groups are the primary handles for the chemical diversification of the this compound scaffold. A wide range of chemical transformations can be performed at these sites.
Reactions of the Amine Group:
Acylation and Sulfonylation: The primary amine is readily acylated with acid chlorides or anhydrides and sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively. This is a straightforward method for introducing a vast array of substituents.
Alkylation and Arylation: The amine can undergo nucleophilic substitution reactions with alkyl halides or be a partner in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce alkyl and aryl substituents.
Diazotization: Treatment with nitrous acid converts the primary amine to a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.
Reactions of the Nitro Group:
Reduction: The nitro group can be selectively reduced to an amine group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., SnCl₂/HCl) mdpi.com. This transformation is key for the ring annulation strategies discussed previously and also provides access to the corresponding amino-bipyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack. While the nitro group itself can sometimes be displaced, it more commonly facilitates the displacement of other leaving groups on the ring.
Conversion to other functional groups: Through multi-step sequences, the nitro group can be converted into other functionalities, although this is often less direct than reactions involving the amine group.
The following table summarizes the diverse transformations possible at the nitro and amine positions.
| Functional Group | Reaction Type | Product Class |
| Amine | Acylation | Amides |
| Amine | Sulfonylation | Sulfonamides |
| Amine | Alkylation/Arylation | Secondary/Tertiary Amines |
| Amine | Diazotization/Sandmeyer | Halides, Nitriles, Phenols |
| Nitro | Reduction | Amines |
| Nitro | Nucleophilic Aromatic Substitution | Variously substituted pyridines |
Future Research Trajectories and Academic Prospects for 5 Nitro 3,4 Bipyridin 6 Amine
Exploration of Novel Synthetic Methodologies
The development of efficient and scalable synthetic routes is the foundational step for any further investigation of 5-Nitro-[3,4'-bipyridin]-6-amine. While classical methods for the synthesis of nitropyridines and amino-pyridines exist, future research should focus on modern, more sustainable, and versatile strategies.
One promising avenue is the application of multi-component reactions (MCRs). For instance, three-component ring transformation reactions have been shown to be effective in producing functionalized nitropyridines from substrates like dinitropyridone, a ketone, and an ammonia (B1221849) source. nih.gov Adapting such a one-pot strategy could provide a direct and atom-economical route to the this compound core or its precursors.
Another key area is the refinement of late-stage functionalization. Research could focus on synthesizing a [3,4'-bipyridin]-6-amine (B1601119) core first, followed by a highly regioselective nitration step. Conversely, starting with a substituted nitropyridine and constructing the second pyridine (B92270) ring via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) is a viable and flexible approach. The challenge lies in managing the directing effects of the existing amino and nitro groups to achieve the desired 3,4'-bipyridine (B8713429) linkage.
Future synthetic explorations could also investigate novel reduction techniques for a precursor dinitro compound. A wide array of chemoselective methods for reducing aromatic nitro groups to amines are available, including metal-free options using reagents like tetrahydroxydiboron (B82485) or catalytic systems employing earth-abundant metals such as iron. organic-chemistry.org The selective mono-reduction of a hypothetical 5,X-dinitro-[3,4'-bipyridine] precursor would be a significant synthetic challenge and a valuable methodology to develop.
Table 1: Potential Novel Synthetic Approaches for this compound
| Methodology | Potential Precursors | Key Advantages | Research Focus |
| Three-Component Ring Transformation | Pyridone derivative, 4-acetylpyridine, Ammonia | Atom economy, one-pot synthesis | Optimization of reaction conditions for bipyridine formation |
| Late-Stage Nitration | [3,4'-Bipyridin]-6-amine | Direct introduction of nitro group | Control of regioselectivity, managing substrate reactivity |
| Cross-Coupling Assembly | 6-Amino-5-nitro-3-halopyridine + Pyridine-4-boronic acid | High flexibility, commercial availability of precursors | Catalyst screening, tolerance of nitro/amino groups |
| Selective Nitro Reduction | 5,X-Dinitro-[3,4'-bipyridine] | Access from dinitrated intermediates | Development of highly selective reducing agents |
Advanced Spectroscopic Characterization Techniques
A thorough characterization is paramount to confirm the structure and purity of this compound and to understand its electronic and conformational properties. While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are fundamental, future research should employ a more advanced suite of analytical methods.
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be essential for the unambiguous assignment of all proton and carbon signals in this complex heterocyclic system. The anisotropic effects of the two pyridine rings and the electronic influence of the substituents can lead to complex splitting patterns and chemical shifts that require these advanced methods for definitive interpretation.
Solid-state NMR spectroscopy could provide valuable insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the bipyridine rings, that govern the compound's crystal packing. Furthermore, X-ray crystallography would be the definitive method to determine the three-dimensional structure, including the dihedral angle between the two pyridine rings, which is a critical parameter influencing its electronic and photophysical properties. nih.gov
Table 2: Predicted and Advanced Spectroscopic Data for Characterization
| Technique | Predicted Observation / Parameter to Investigate | Purpose |
| 1H NMR | Complex aromatic region (7-9 ppm), distinct singlet for NH2 protons | Initial structural confirmation |
| 13C NMR | 10 distinct aromatic carbon signals, signals influenced by -NO2 and -NH2 | Carbon skeleton mapping |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons across the bipyridine system | Unambiguous signal assignment |
| FT-IR | N-H stretching (amine), asymmetric/symmetric N-O stretching (nitro) | Functional group identification |
| HRMS | Exact mass measurement to confirm elemental composition | Molecular formula confirmation |
| X-Ray Crystallography | Dihedral angle between pyridine rings, hydrogen bonding network | Definitive 3D structure, intermolecular interactions |
| UV-Vis Spectroscopy | π-π* and n-π* transitions | Study of electronic properties and conjugation |
Deepening Mechanistic Understanding of Complex Reactions
The multifunctionality of this compound makes it a substrate for a variety of potentially complex chemical transformations. Future research should not only develop these reactions but also perform detailed mechanistic studies to understand and control them.
A key reaction to investigate is the selective reduction of the nitro group. Mechanistic studies could compare thermal, catalytic, and electrochemical reduction pathways. By using techniques such as in-situ reaction monitoring (e.g., ReactIR), kinetic analysis, and isotopic labeling, researchers could elucidate the reaction intermediates and transition states, leading to protocols that can selectively produce either the corresponding 5,6-diamino-[3,4'-bipyridine] or potentially a hydroxylamine (B1172632) intermediate.
Another area of interest is the diazotization of the 6-amino group to form a diazonium salt. This highly reactive intermediate could be a gateway to a wide range of derivatives via Sandmeyer or related reactions. Mechanistic studies would be crucial to understand the stability of this diazonium species and to control its reactivity, preventing unwanted side reactions like intramolecular cyclization or decomposition.
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers a powerful tool to predict the properties of this compound and to guide experimental work. Future research should focus on developing and validating robust computational models based on methods like Density Functional Theory (DFT).
These models can be used to predict a wide range of properties before the compound is even synthesized. This includes:
Geometric Parameters: Bond lengths, bond angles, and the crucial inter-ring dihedral angle.
Spectroscopic Properties: Simulating NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in experimental characterization. nih.gov
Electronic Structure: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the compound's reactivity and potential as an electronic material or ligand.
Reactivity Indices: Mapping the electrostatic potential to predict sites most susceptible to electrophilic or nucleophilic attack, thereby guiding the design of derivatization strategies. mdpi.com
By correlating computational predictions with experimental data, a refined model can be developed. This model would be an invaluable tool for the virtual screening of potential derivatives with desired electronic, optical, or binding properties, significantly accelerating the discovery process.
Unexplored Derivatization Pathways and Chemical Space Mapping
A primary goal for future research is to use this compound as a scaffold to build a library of new compounds. Systematically exploring its reactivity will map the accessible "chemical space" and potentially uncover molecules with novel applications.
The 6-amino group is a prime handle for derivatization. It can undergo acylation, sulfonylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. Each of these transformations attaches a new moiety that can be used to tune the molecule's steric and electronic properties. mnstate.edu
The nitro group also presents significant opportunities. Its reduction to an amine group would yield 5,6-diamino-[3,4'-bipyridine], a bidentate ligand precursor ideal for coordinating with metal ions. This diamine could also be used to construct new heterocyclic rings fused to the pyridine core, leading to novel, complex polycyclic systems.
Furthermore, the pyridine nitrogen atoms themselves are potential sites for reactions such as N-oxidation or quaternization, which would dramatically alter the electronic properties of the bipyridine system. A systematic exploration of these pathways, guided by the computational models described previously, will be key to unlocking the full potential of this compound as a versatile building block in chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-nitro-[3,4'-bipyridin]-6-amine, and how can its purity be validated?
- Methodology : A multi-step synthesis approach is commonly employed. For example, nitro-substituted bipyridines are synthesized via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors . Post-synthesis, purity validation requires HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and 1H/13C NMR for structural confirmation. Melting point analysis (e.g., 244–279°C ranges observed in structurally related pyridine derivatives ) can also serve as a preliminary purity indicator.
Q. How should researchers handle structural characterization of this compound to confirm regiochemistry and functional group integrity?
- Methodology :
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.0–8.5 ppm for pyridine rings) and amine protons (δ 5.0–6.0 ppm, broad). The nitro group quenches specific aromatic proton signals due to electron-withdrawing effects .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the nitro and amine groups.
- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 3,4'- vs. 4,4' substitution patterns) .
Advanced Research Questions
Q. What experimental strategies can address contradictions in biological activity data for nitro-substituted bipyridines?
- Methodology :
- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-Target Profiling : Use kinase or phosphodiesterase (PDE) inhibition assays to rule out cross-reactivity, as bipyridines like amrinone are known PDE-III inhibitors .
- Computational Docking : Compare binding modes of 5-nitro derivatives with non-nitrated analogs (e.g., amrinone) to explain potency differences .
Q. How does the nitro group in this compound influence its electronic properties and catalytic potential in metal complexes?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry (CV) reveals redox behavior; nitro groups often act as electron-withdrawing ligands, altering metal center reactivity .
- Spectroscopic Studies : UV-Vis and EPR spectroscopy track charge-transfer transitions in ruthenium or iridium complexes incorporating the ligand .
- Catalytic Testing : Evaluate water oxidation or hydrogen evolution activity, comparing nitro-substituted vs. amino-substituted analogs (e.g., Ru complexes with amide ligands ).
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound in PDE inhibition?
- Methodology :
- Enzyme Assays : Measure IC50 values against PDE isoforms (I–V) using fluorescent cAMP/cGMP analogs.
- Mutagenesis Studies : Identify key binding residues (e.g., histidine or glutamine in the catalytic pocket) via site-directed mutagenesis .
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions over 100+ ns trajectories to assess nitro group stability in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
